(-)-Cyclazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Cyclazocine, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO and its molecular weight is 271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(-)-Cyclazocine is a synthetic compound belonging to the benzomorphan class, primarily recognized for its complex interactions with opioid receptors. Initially investigated for its potential in treating opioid addiction, cyclazocine exhibits both agonistic and antagonistic properties, leading to a diverse range of biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and implications for therapeutic applications.
Receptor Interactions
Cyclazocine is known to interact with multiple opioid receptors, particularly the kappa (κ) opioid receptor (OP2). Its binding affinity and activity at these receptors are crucial for understanding its pharmacological profile.
Binding Affinity
Research indicates that cyclazocine binds to at least two distinct sites on opioid receptors:
- High-affinity site : Kd = 0.18 ± 0.1 nM
- Low-affinity site : Kd = 70 ± 13 nM
These findings suggest a biphasic binding model, indicating that cyclazocine's effects may vary significantly based on the concentration and context of administration .
Table 1: Binding Affinities of Cyclazocine
Binding Site | Kd (nM) | Bmax (pmoles/mg protein) |
---|---|---|
High-affinity site | 0.18 ± 0.1 | 103 ± 0.01 |
Low-affinity site | 70 ± 13 | 1.0 ± 0.08 |
Pharmacological Effects
The pharmacological effects of this compound are dose-dependent and can be categorized into agonistic and antagonistic actions.
Agonistic Effects
At low doses, cyclazocine exhibits morphine-like analgesic properties. It has been shown to produce significant analgesia in animal models, which is attributed to its action on the κ-opioid receptors .
Antagonistic Effects
Conversely, at higher doses, cyclazocine can precipitate withdrawal symptoms in individuals dependent on opioids. This dual action complicates its therapeutic use but also highlights its potential as a tool for studying opioid dependence mechanisms .
Case Studies and Research Findings
Several studies have investigated the effects of cyclazocine in various contexts:
- Animal Studies : Research involving rats demonstrated that cyclazocine could alter seizure thresholds depending on the route of administration (subcutaneous vs. intracerebroventricular). This suggests that the pharmacokinetics of cyclazocine are crucial in determining its effects on neurophysiological outcomes .
- Human Studies : Early clinical trials indicated that while cyclazocine does not produce the same euphoric effects as traditional narcotics, it can disrupt normal sleep patterns due to its κ-receptor activity. This has implications for its use in treating conditions like insomnia or anxiety disorders .
- Comparative Studies : Cyclazocine has been compared with other opioids such as pentazocine and morphine regarding their efficacy and side effects in managing pain and withdrawal symptoms. These studies emphasize the unique profile of cyclazocine as both an analgesic and a potential antagonist in opioid-dependent subjects .
特性
CAS番号 |
7313-86-2 |
---|---|
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC名 |
(1R,9R,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m0/s1 |
InChIキー |
YQYVFVRQLZMJKJ-JBBXEZCESA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |
異性体SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O |
正規SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |
同義語 |
(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; (-)-cis-Cyclazocine; (-)-α-Cyclazocine; MCV 4512; NIH 10450; l-Cyclazocine; _x000B_ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Cyclazocine interacts with multiple opioid receptors, exhibiting complex pharmacological effects. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. [, , , , , , ] This mixed activity profile contributes to its unique pharmacological profile, distinguishing it from pure opioid agonists like morphine. [, , ]
A: While this compound acts as a kappa agonist, its effects on diuresis differ from other recognized kappa agonists. Studies in rats show that traditional kappa agonists like bremazocine and U-50,488H induce water diuresis, whereas this compound does not consistently alter urine output. [] This suggests that this compound may interact with kappa receptor subtypes differently, particularly those involved in regulating diuresis.
A: Yes, this compound inhibits N-methyl-D-aspartate (NMDA)-induced release of norepinephrine in rat hippocampal slices. [] It exhibits potent and selective inhibition, suggesting interaction with the PCP/sigma receptor. [] This effect on neurotransmitter release may contribute to its distinct pharmacological profile compared to other opioids.
A: The interplay between this compound's agonist activity at kappa receptors and its partial agonist/antagonist activity at mu receptors contributes to its complex effects on behavior, pain perception, and thermoregulation. [, , , , , ] For instance, its kappa agonist activity likely contributes to its analgesic effects, while its mu receptor interaction may influence its potential for abuse and dependence. [, , , ]
A: this compound is a long-acting narcotic antagonist, more potent than nalorphine but with a shorter duration of action compared to naltrexone. [, ] While all three can precipitate withdrawal symptoms in opioid-dependent individuals, this compound is associated with a higher incidence of psychotomimetic side effects compared to naltrexone and naloxone. [, , , , , ]
A: The (+)-isomer of cyclazocine exhibits more selective PCP-like effects and appears to have reinforcing properties in animal models, unlike the (-)-isomer or the racemic mixture. [] This underscores the importance of stereochemistry in determining the pharmacological profile and potential for abuse of cyclazocine and its analogs.
A: Research on this compound analogs, particularly benzomorphans and morphinans, reveals that structural modifications can significantly impact their affinity for mu, delta, and kappa opioid receptors. [] For example, replacing the N-cyclopropylmethyl group in (-)-cyclorphan with an N-cyclobutylmethyl group resulted in a compound (MCL-101) with higher affinity for kappa receptors compared to mu and delta receptors. [] This highlights the potential for designing analogs with improved selectivity and therapeutic profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。